molecular formula C9H6N2O3 B1356843 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid CAS No. 400716-17-8

3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid

Cat. No.: B1356843
CAS No.: 400716-17-8
M. Wt: 190.16 g/mol
InChI Key: OMPOBDCBGHUPBD-UHFFFAOYSA-N
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Description

3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .

Mechanism of Action

Target of Action

activities . These compounds are likely to target key proteins or enzymes in these pathogens, disrupting their normal function and leading to their elimination.

Mode of Action

It’s known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties , which could allow them to interact with their targets in a specific manner, leading to the disruption of normal biological processes in the pathogens.

Biochemical Analysis

Biochemical Properties

3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit glycogen synthase kinase 3 (GSK-3), a key enzyme involved in cellular signaling and metabolism . Additionally, this compound can bind to other biomolecules, such as DNA and RNA, affecting their stability and function . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or protein.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For example, it can upregulate the expression of anti-inflammatory genes while downregulating pro-inflammatory genes, thereby exerting a protective effect on cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways . This compound also affects gene expression by interacting with DNA and RNA, leading to changes in the transcription and translation of specific genes . Additionally, it can modulate the activity of signaling proteins, such as kinases and phosphatases, thereby influencing cellular responses to external stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exert beneficial effects, such as reducing inflammation and protecting against oxidative stress . At high doses, it can cause toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities and can influence the overall pharmacokinetic profile of the compound. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . This compound can also be distributed throughout the body via the bloodstream, reaching different tissues and organs . The transport and distribution of this compound are critical for its therapeutic efficacy and safety.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific organelles, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . In these organelles, it can exert its effects on gene expression, enzyme activity, and cellular metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid typically involves the reaction of carboxylic acid esters with arylamidoximes in the presence of a base such as potassium carbonate. This reaction can be carried out in a microwave oven without any solvent, resulting in shorter reaction times and good yields . Another method involves the use of acylhydrazide intermediates, which can react with cyanogen bromide or di(benzotriazol-1-yl)methanimine under dehydrative cyclization conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield, purity, and cost-effectiveness. The use of microwave irradiation and catalytic reagents can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid include other oxadiazole derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties. Its ability to act as a hydrogen bond acceptor and its stability under various conditions make it a valuable compound in research and industrial applications .

Properties

IUPAC Name

3-phenyl-1,2,4-oxadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)8-10-7(11-14-8)6-4-2-1-3-5-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPOBDCBGHUPBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the structure of these 1,2,4-oxadiazole derivatives interesting for potential antimicrobial and antimalarial activity?

A1: The research focuses on combining a 1,2,4-oxadiazole ring with carbohydrazide residues. This molecular hybridization strategy aims to leverage the individual properties of both components to create compounds with enhanced biological activity. [] The 1,2,4-oxadiazole ring is a versatile pharmacophore found in various bioactive compounds, while carbohydrazides are known for their diverse biological activities, including antimicrobial and antimalarial properties. By combining these structures, researchers aim to create novel compounds with synergistic effects against these pathogens.

Q2: How did the researchers confirm the structure of these novel compounds?

A2: Researchers utilized a combination of experimental and computational techniques to confirm the structure of the synthesized compounds. They employed nuclear magnetic resonance (NMR) spectroscopy to obtain structural data. [] To further support the experimental findings, they performed ab initio calculations. These calculations provided additional insights into the electronic structure and geometry of the molecules, corroborating the NMR data and strengthening the overall structural characterization.

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